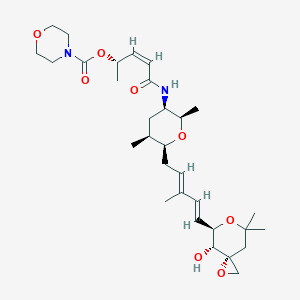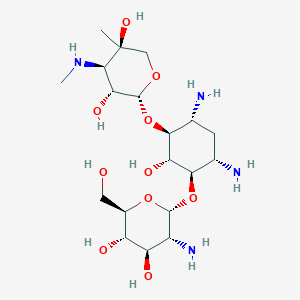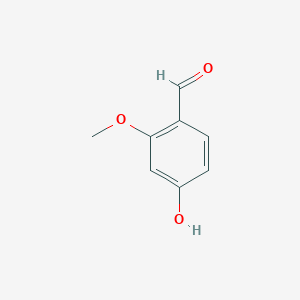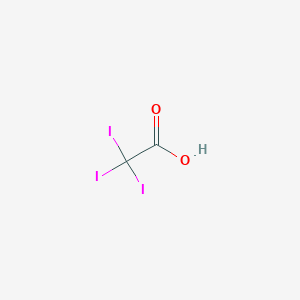
Methyl 4-sulfanylbenzoate
概要
説明
Methyl 4-sulfanylbenzoate is a chemical compound studied in various contexts, particularly in organometallic chemistry and synthesis of complex molecules. It's notable for its unique sulfanyl group attached to the benzoate.
Synthesis Analysis
The synthesis of compounds related to Methyl 4-sulfanylbenzoate often involves complex organic reactions. For example, one study describes the synthesis of a structurally similar compound using a reaction of 4-methylbenzoyl chloride with potassium thiocyanate, followed by treatment with sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Another approach, detailing the synthesis of 4-sulfanylbenzoic acid complexes, involves the coordination behavior of the acid being monodentate by thiol S atom but not carboxylic oxygen atom (Ma, Zhang, Zhang, & Qiu, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic data and crystal X-ray diffraction. For instance, a study on a similar compound revealed a crystalline structure in the monoclinic space group with specific unit cell dimensions (Saeed et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-sulfanylbenzoate or its analogs are diverse. One study on 4-sulfanylbenzoic acid complexes indicated different types of molecular chain structures based on intermolecular hydrogen bonds (Ma et al., 2005). Another research discussed the carbon-sulfur bond fission of certain methyl and ethyl benzoates and their derivatives (El-Bardan, 1992).
Physical Properties Analysis
The physical properties of Methyl 4-sulfanylbenzoate or related compounds can be inferred from their molecular structures. For instance, the crystal structure and stability under atmospheric conditions of a related compound were studied, revealing important physical characteristics (Sugamata et al., 2018).
Chemical Properties Analysis
The chemical properties of Methyl 4-sulfanylbenzoate-related compounds include reactivity and stability under various conditions. Research on 4-sulfanylbenzoic acid complexes discussed their stability and reactivity in different chemical environments (Ma et al., 2005).
科学的研究の応用
Cosmetics and Food Preservation : Methyl 4-hydroxybenzoate, also known as methyl paraben, is used for its antimicrobial properties in cosmetics, personal care products, and as a food preservative due to its 3D framework and extensive hydrogen bonding (Sharfalddin et al., 2020).
Pharmaceuticals : Synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid is important in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019). Another compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, presents potential in pharmaceuticals and nutraceuticals (Saeed et al., 2010).
Organic Chemistry : Various derivatives of methyl 4-sulfanylbenzoate have been synthesized for studying their properties, such as alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates (El-Bardan, 1992).
Biochemical Studies : Novel organotin complexes with 4-sulfanylbenzoic acid have been studied for their diverse supramolecular structures, involving various intermolecular interactions (Ma et al., 2005).
Antibacterial Agents : Compounds like N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide show potential as antibacterial agents (Cai et al., 2009).
Phototoxicity Studies : Sulfanilamide and 4-aminobenzoic acid, related to methyl 4-sulfanylbenzoate, have been studied for their role in generating free radicals, contributing to phototoxic and photoallergic responses (Chignell et al., 1980).
Safety And Hazards
The safety data sheet suggests that Methyl 4-sulfanylbenzoate is combustible and harmful if swallowed5. It is also harmful to aquatic life5. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation5.
将来の方向性
The future directions for Methyl 4-sulfanylbenzoate are not explicitly mentioned in the search results. However, given its chemical properties, it may have potential applications in various fields of research6.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.
特性
IUPAC Name |
methyl 4-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)6-2-4-7(11)5-3-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZOMWXSWVOOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285272 | |
| Record name | methyl 4-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-sulfanylbenzoate | |
CAS RN |
6302-65-4 | |
| Record name | 6302-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-sulfanylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)






![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)



